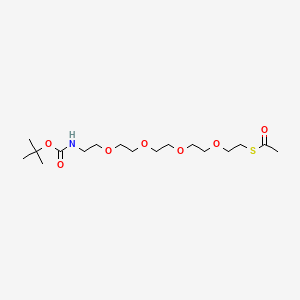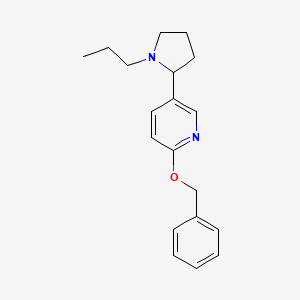
2-(Benzyloxy)-5-(1-propylpyrrolidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-5-(1-propylpyrrolidin-2-yl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyloxy group at the second position and a 1-propylpyrrolidin-2-yl group at the fifth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-(1-propylpyrrolidin-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a benzyloxy group.
Introduction of the 1-Propylpyrrolidin-2-yl Group: This group can be introduced through a nucleophilic substitution reaction or a reductive amination reaction, where a suitable precursor is reacted with a propylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-5-(1-propylpyrrolidin-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or electrophiles such as bromine.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as pyridine N-oxide.
Reduction: Formation of reduced derivatives such as pyridine hydrides.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
2-(Benzyloxy)-5-(1-propylpyrrolidin-2-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-5-(1-propylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits for neurological disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzyloxy)pyridine: Lacks the 1-propylpyrrolidin-2-yl group.
5-(1-Propylpyrrolidin-2-yl)pyridine: Lacks the benzyloxy group.
2-(Methoxy)-5-(1-propylpyrrolidin-2-yl)pyridine: Has a methoxy group instead of a benzyloxy group.
Uniqueness
2-(Benzyloxy)-5-(1-propylpyrrolidin-2-yl)pyridine is unique due to the presence of both the benzyloxy and 1-propylpyrrolidin-2-yl groups, which may confer distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C19H24N2O |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
2-phenylmethoxy-5-(1-propylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C19H24N2O/c1-2-12-21-13-6-9-18(21)17-10-11-19(20-14-17)22-15-16-7-4-3-5-8-16/h3-5,7-8,10-11,14,18H,2,6,9,12-13,15H2,1H3 |
Clé InChI |
HSHOMJRUZSEVSE-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCCC1C2=CN=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


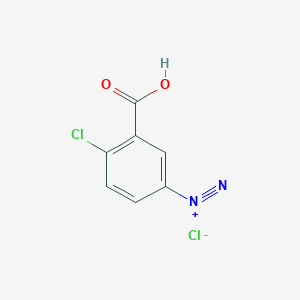
amino]-4-fluoro-](/img/structure/B11825541.png)
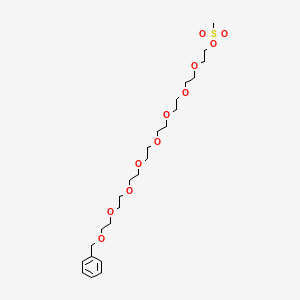
![3-Bromo-2-phenylthieno[3,2-b]pyridine](/img/structure/B11825556.png)
![(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11825558.png)
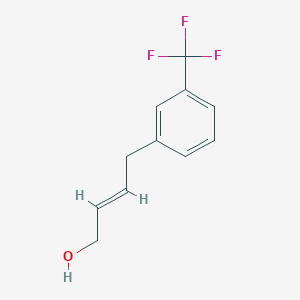




![1-[(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11825607.png)

